(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone
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Overview
Description
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a complex organic molecule featuring a bromopyridine moiety linked to a piperidine ring, which is further connected to a cyclohexene group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine, piperidine, and cyclohex-3-en-1-one.
Step 1 Formation of Intermediate: The first step involves the nucleophilic substitution reaction where 3-bromopyridine reacts with piperidine under basic conditions to form 4-((3-bromopyridin-2-yl)oxy)piperidine.
Step 2 Coupling Reaction: The intermediate is then subjected to a coupling reaction with cyclohex-3-en-1-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its interaction with molecular targets. The bromopyridine moiety may interact with specific enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cyclohexene group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
- (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(phenyl)methanone
Uniqueness
Compared to similar compounds, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone offers a unique combination of structural features that may enhance its reactivity and potential applications. The presence of the cyclohexene ring provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
This compound in various scientific and industrial fields, showcasing its potential for further research and development.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c18-15-7-4-10-19-16(15)22-14-8-11-20(12-9-14)17(21)13-5-2-1-3-6-13/h1-2,4,7,10,13-14H,3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAANRSNHAWQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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